molecular formula C17H18N2O5S B3016152 N-(3-nitrophenyl)-4-tosylbutanamide CAS No. 941925-84-4

N-(3-nitrophenyl)-4-tosylbutanamide

Cat. No.: B3016152
CAS No.: 941925-84-4
M. Wt: 362.4
InChI Key: UHDHCGSAMQKUQK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a nitrophenyl group and a tosyl group attached to a butanamide backbone

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-13-7-9-16(10-8-13)25(23,24)11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDHCGSAMQKUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-tosylbutanamide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the tosylation of a butanamide derivative. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and tosylation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the tosyl group can produce a variety of functionalized butanamides.

Scientific Research Applications

N-(3-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tosyl group can facilitate binding to proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(3-nitrophenyl)cinnamamide: Shares the nitrophenyl group but has a different backbone.

    N-(4-nitrophenyl)butanamide: Similar structure but with the nitro group in a different position.

    N-(3-nitrophenyl)-4-methylbutanamide: Similar structure with a methyl group instead of a tosyl group.

Uniqueness: N-(3-nitrophenyl)-4-tosylbutanamide is unique due to the combination of the nitrophenyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Biological Activity

N-(3-nitrophenyl)-4-tosylbutanamide is an organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a nitrophenyl group and a tosyl group attached to a butanamide backbone. This unique combination of functional groups contributes to its reactivity and biological activity. The nitrophenyl moiety is known for its role in various biochemical interactions, while the tosyl group enhances the compound's stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves:

  • Nitration : Introduction of the nitro group to a phenyl compound.
  • Tosylation : Reaction of the resulting compound with tosyl chloride to form the tosyl derivative.

This multi-step process often requires controlled conditions, including temperature and solvent choice, to achieve high purity yields.

Target Enzymes

This compound has been shown to inhibit kynurenine 3-monooxygenase (KMO) , an enzyme involved in the kynurenine pathway. This pathway is crucial for tryptophan metabolism and is linked to various neurodegenerative diseases. Inhibition of KMO can lead to increased levels of neuroprotective metabolites, suggesting potential therapeutic applications in neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against several bacterial strains, potentially acting as a competitive inhibitor of enzymes critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses significant anticancer activity against various human carcinoma cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated a strong inhibitory effect on cell growth, with some derivatives showing over 90% inhibition at specific concentrations .

Cell Line% Cell Inhibition at 100 µM
A54995.41 ± 0.67%
HCT-11693.33 ± 1.36%
HepG279.50 ± 1.24%
SGC790170.13 ± 3.41%

These findings suggest that this compound could be developed further as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

  • Prolinamide Derivatives : Research on related prolinamide derivatives has shown promising anticancer activity against human cancer cell lines, indicating that structural modifications can enhance biological efficacy .
  • Hybrid Antimicrobials : Studies on hybrid compounds combining sulfonamides with other functional groups have illustrated enhanced antibacterial activity, suggesting that similar strategies could be applied to this compound for improved therapeutic outcomes .

Conclusion and Future Directions

This compound shows significant promise due to its biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on:

  • Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety profiles.

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